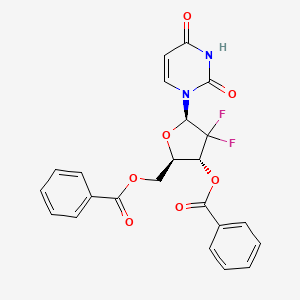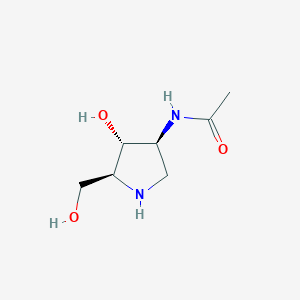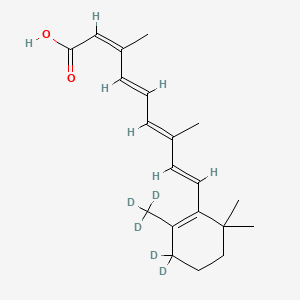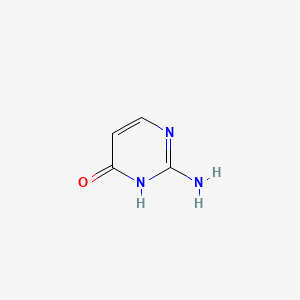
Vinmegallate-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinmegallate-d9 is a deuterated form of Vinmegallate, a compound known for its applications in medicinal chemistry, particularly as an anticancer agent and medicinal adjuvant. The molecular formula of this compound is C30H23D9N2O5, and it has a molecular weight of 509.64 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The reaction conditions are carefully controlled to maximize yield and ensure the incorporation of deuterium at the desired positions .
Chemical Reactions Analysis
Types of Reactions
Vinmegallate-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Vinmegallate-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Vinmegallate-d9 exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts the formation of microtubules. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cell cycle and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Vinmegallate: The non-deuterated form of Vinmegallate-d9, used for similar applications but without the benefits of deuterium labeling.
Vincristine: Another tubulin inhibitor used in cancer treatment, but with a different chemical structure.
Vinblastine: Similar to Vincristine, used in cancer therapy with a different mechanism of action
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in metabolic stability and tracing studies. The incorporation of deuterium atoms can lead to differences in the metabolic pathways and pharmacokinetics compared to non-deuterated compounds.
Properties
CAS No. |
1794811-93-0 |
|---|---|
Molecular Formula |
C₃₀H₂₃D₉N₂O₅ |
Molecular Weight |
509.64 |
Synonyms |
(3α,16α)-17,18-Didehydroeburnamenine-14-methanol 3,4,5-(Trimethoxy-d9)_x000B_benzoate; RGH 4417-d9; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


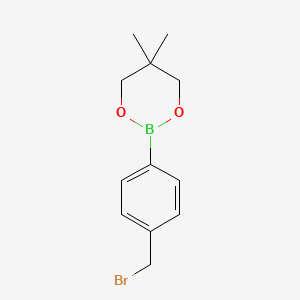
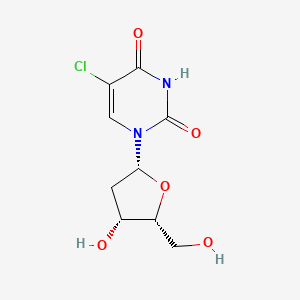
![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)
